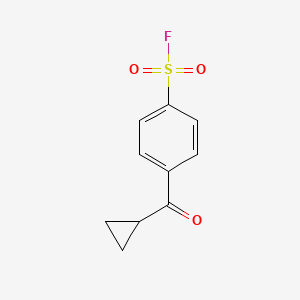
4-Cyclopropanecarbonylbenzene-1-sulfonyl fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Cyclopropanecarbonylbenzene-1-sulfonyl fluoride is an organic compound that belongs to the class of sulfonyl fluorides. These compounds are known for their unique stability and reactivity balance, making them valuable in various chemical and biological applications. The molecular structure of this compound consists of a benzene ring substituted with a cyclopropanecarbonyl group and a sulfonyl fluoride group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of sulfonyl fluorides, including 4-Cyclopropanecarbonylbenzene-1-sulfonyl fluoride, can be achieved through various methods. One common approach involves the direct fluorosulfonylation of sulfonates or sulfonic acids using fluorosulfonyl radicals . This method is efficient and operates under mild reaction conditions, utilizing readily available reagents.
Another method involves the chlorine-fluorine exchange of arenesulfonyl chlorides in the presence of potassium fluoride (KF) or potassium bifluoride (KHF2) in an aqueous solution . This process can be further optimized using phase transfer catalysts such as 18-crown-6-ether in acetonitrile .
Industrial Production Methods
Industrial production of sulfonyl fluorides typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-Cyclopropanecarbonylbenzene-1-sulfonyl fluoride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl fluoride group can be replaced by nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines, alcohols, and thiols under basic conditions.
Coupling Reactions: Palladium catalysts and boron reagents in the presence of a base.
Major Products Formed
Nucleophilic Substitution: Formation of sulfonamides, sulfonates, and sulfonothioates.
Coupling Reactions: Formation of biaryl compounds and other complex organic molecules.
Aplicaciones Científicas De Investigación
4-Cyclopropanecarbonylbenzene-1-sulfonyl fluoride has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-Cyclopropanecarbonylbenzene-1-sulfonyl fluoride involves its reactivity as an electrophile. The sulfonyl fluoride group can form covalent bonds with nucleophilic sites in proteins, such as the active-site serine residues in serine proteases . This covalent modification can inhibit enzyme activity, making it useful in the development of enzyme inhibitors.
Comparación Con Compuestos Similares
Similar Compounds
4-Fluorosulphonylbenzenesulphonyl Chloride: Similar structure but with a chlorosulfonyl group instead of a cyclopropanecarbonyl group.
2-Nitrobenzenesulfonyl Fluoride: Contains a nitro group, used in biological applications for targeting proteins.
(2-Aminoethyl)benzenesulfonyl Fluoride:
Uniqueness
4-Cyclopropanecarbonylbenzene-1-sulfonyl fluoride is unique due to the presence of the cyclopropanecarbonyl group, which can impart different reactivity and steric properties compared to other sulfonyl fluorides. This uniqueness can be leveraged in designing specific inhibitors or probes for biochemical studies.
Propiedades
IUPAC Name |
4-(cyclopropanecarbonyl)benzenesulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO3S/c11-15(13,14)9-5-3-8(4-6-9)10(12)7-1-2-7/h3-7H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKDSTCXBBKGQDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C2=CC=C(C=C2)S(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













